molecular formula C11H12FNO2S B2409277 1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone CAS No. 2034551-59-0

1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone

Cat. No. B2409277
CAS RN: 2034551-59-0
M. Wt: 241.28
InChI Key: RYQBCILWTGBGCD-UHFFFAOYSA-N
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Description

“1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone” is a chemical compound with the molecular formula C11H12FNO2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of azetidines, such as “this compound”, can be accomplished through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “this compound” includes an azetidine ring, a thiophene ring, and a carbonyl group . The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.


Chemical Reactions Analysis

The chemical reactions involving azetidines are diverse. For instance, the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to "1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone" have been synthesized and evaluated for their antimicrobial activities. For instance, novel Schiff bases derived from reactions involving related compounds have shown excellent antimicrobial activity against a range of pathogens (Puthran et al., 2019). These findings underscore the potential of such compounds in the development of new antimicrobial agents.

Material Science Applications

The solvatochromic properties of fluorescent dyes based on bis(phenyl-ethynyl)-2-naphthyl (BPEN) derivatives, incorporating azetidine units, have been explored for their potential applications in materials science. These studies have demonstrated enhanced fluorescence quantum yields and solvatochromic properties, indicating their utility in creating environment-sensitive fluorescent sensors (Liu et al., 2017). This research highlights the utility of azetidine-containing compounds in developing advanced materials for sensing applications.

Pharmaceutical Research

In the realm of pharmaceutical research, derivatives structurally similar to "this compound" have been investigated for their potential as anticancer, anti-inflammatory, and anticonvulsant agents. For example, thiazolyl(hydrazonoethyl)thiazoles, synthesized using building blocks related to the compound of interest, have shown promising antitumor activities against breast cancer cell lines, highlighting the therapeutic potential of these compounds (Mahmoud et al., 2021).

Future Directions

Thiophene and its derivatives have attracted great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone”, as a thiophene derivative, could be a potential candidate for future research in medicinal chemistry.

properties

IUPAC Name

1-[5-[3-(fluoromethyl)azetidine-1-carbonyl]thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2S/c1-7(14)9-2-3-10(16-9)11(15)13-5-8(4-12)6-13/h2-3,8H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQBCILWTGBGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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